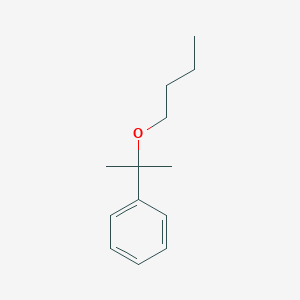
(1-Butoxy-1-methylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butoxy-1-methylethyl)benzene is an organic compound with the molecular formula C13H20O. It is a derivative of benzene, where a butoxy group and a methylethyl group are attached to the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxy-1-methylethyl)benzene typically involves the alkylation of benzene with butyl alcohol and isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where benzene is reacted with butyl and isopropyl alcohols under controlled conditions. Catalysts such as sulfuric acid or aluminum chloride are commonly used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Butoxy-1-methylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(1-Butoxy-1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Butoxy-1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-1-methylethyl)benzene: Similar structure but with a methoxy group instead of a butoxy group.
(1-Methylethyl)benzene: Lacks the butoxy group, making it less complex.
Cumene (Isopropylbenzene): Similar in structure but without the butoxy group.
Uniqueness
(1-Butoxy-1-methylethyl)benzene is unique due to the presence of both butoxy and methylethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
54815-20-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-butoxypropan-2-ylbenzene |
InChI |
InChI=1S/C13H20O/c1-4-5-11-14-13(2,3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
GATSVPFYPIBDAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




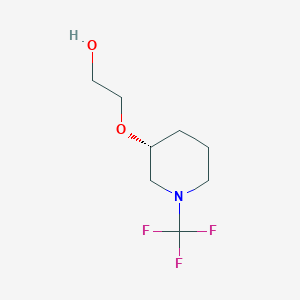
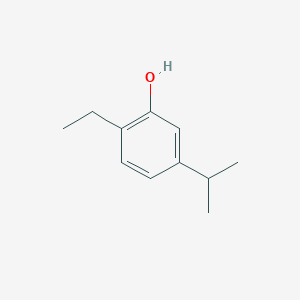
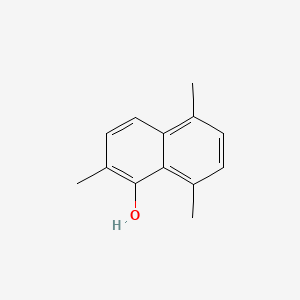
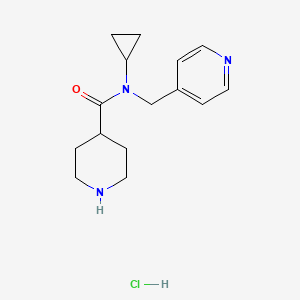
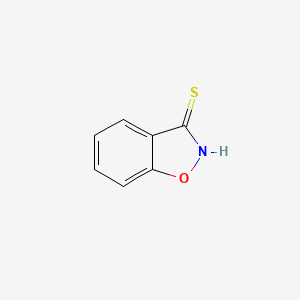
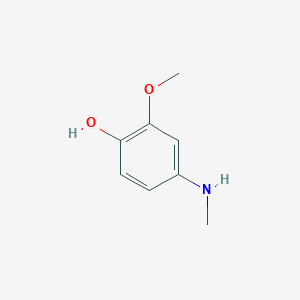

![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
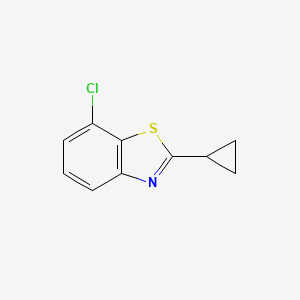
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)
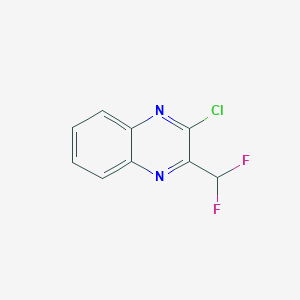
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
